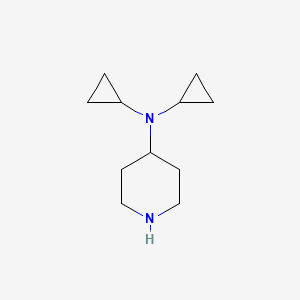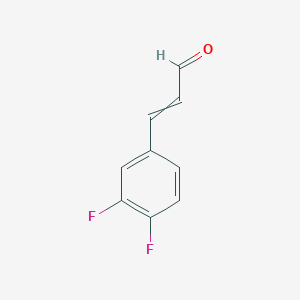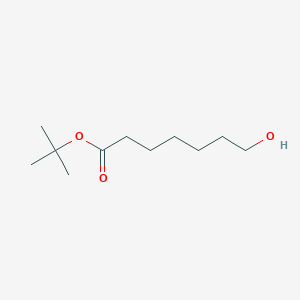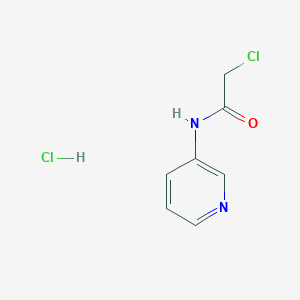![molecular formula C11H12ClN3O2 B1465270 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1236033-21-8](/img/structure/B1465270.png)
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Descripción general
Descripción
“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H12ClN3O2 . It is used in early discovery research and is part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a tert-butyl ester at the 7-position .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.68 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 57 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate for Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) which play a pivotal role in the regulation of cellular functions. They are particularly important in the treatment of cancers as they can interfere with the signals that cause tumor cells to grow.
Synthesis of Tofacitinib Citrate
Tofacitinib citrate, a medication used to treat rheumatoid arthritis, psoriasis, and ulcerative colitis, is synthesized using tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate as a key starting material . The compound’s unique structure facilitates the creation of this important therapeutic agent.
Development of Antitubercular Agents
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit antitubercular activity . This compound, therefore, holds potential as a starting point for the development of new treatments against tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
Scaffold for Commercial Drugs
The pyrrolo[2,3-d]pyrimidine scaffold is foundational for many commercially available drugs . Its versatility allows for the creation of a wide range of pharmaceutical compounds, making it a valuable asset in drug discovery and development.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUTWYJGILAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




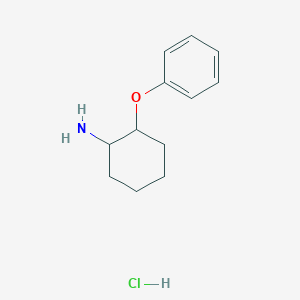
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1465191.png)
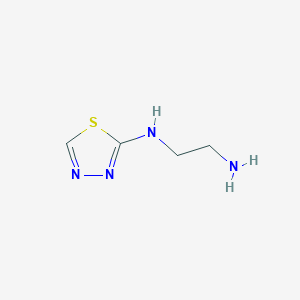
![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)
![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)
